Cas no 94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid)

3-2-(Trifluoromethyl)phenylpropionic Acid structure
94022-99-8 structure
Nome del prodotto:3-2-(Trifluoromethyl)phenylpropionic Acid
Numero CAS:94022-99-8
MF:C10H9F3O2
MW:218.172473669052
MDL:MFCD06823965
CID:61676
PubChem ID:24885644

3-2-(Trifluoromethyl)phenylpropionic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[2-(Trifluoromethyl)phenyl]propanoic acid
    • 3-[o-(alpha,alpha,alpha-Trifluorotolyl)]propionic acid
    • 3-[2-(Trifluoromethyl)phenyl]propionic acid
    • 2-(Trifluoromethyl)benzenepropanoic acid (ACI)
    • 3-(2-Trifluoromethylphenyl)propanoic acid
    • 3-[2-(Trifluoromethyl)phenyl]propanoicacid
    • 2-(trifluoromethyl)hydrocinnamic acid
    • MFCD06823965
    • 3-(2-(trifluoromethyl)phenyl)propanoic acid
    • CHEBI:60707
    • EN300-115395
    • SY032237
    • 3-[o-(,,-trifluorotolyl)]propionic acid
    • Q27128559
    • GS-6190
    • 94022-99-8
    • DTXSID70916649
    • Z317037938
    • DB-079774
    • CS-M0242
    • Benzenepropanoic acid, 2-(trifluoromethyl)-
    • AKOS000197401
    • 3-[2-(Trifluoromethyl)phenyl]propionic acid, 97%
    • SCHEMBL1953231
    • 2'-Trifluoromethylphenylpropionic Acid
    • 2-(2-carboxyethyl)benzotrifluoride, 3-[2-(trifluoromethyl)phenyl]propionic acid
    • 2-(Trifluoromethyl)benzenepropanoic acid
    • 3-2-(Trifluoromethyl)phenylpropionic Acid
    • MDL: MFCD06823965
    • Inchi: 1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15)
    • Chiave InChI: YTDVNFDGHHHPEE-UHFFFAOYSA-N
    • Sorrisi: O=C(CCC1C(C(F)(F)F)=CC=CC=1)O

Proprietà calcolate

  • Massa esatta: 218.05500
  • Massa monoisotopica: 299.962278
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 225
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 2.6
  • Superficie polare topologica: 0
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 84-88 °C
  • Punto di ebollizione: 266.9℃ at 760 mmHg
  • Punto di infiammabilità: 115.2±25.9 °C
  • Indice di rifrazione: 1.474
  • PSA: 37.30000
  • LogP: 2.72260
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

3-2-(Trifluoromethyl)phenylpropionic Acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36/37/38
  • Istruzioni di sicurezza: S26; S36/37
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C
  • TSCA:Yes
  • Frasi di rischio:R22; R36/37/38

3-2-(Trifluoromethyl)phenylpropionic Acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-2-(Trifluoromethyl)phenylpropionic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A013007218-500mg
3-(2'-(Trifluoromethyl)phenyl)propionic acid
94022-99-8 97%
500mg
$815.00 2023-08-31
abcr
AB228914-25 g
3-[2-(Trifluoromethyl)phenyl]propanoic acid; .
94022-99-8
25g
€190.70 2023-04-27
eNovation Chemicals LLC
D380538-1g
3-[2-(Trifluoromethyl)phenyl]propionic acid
94022-99-8 97%
1g
$140 2024-05-24
eNovation Chemicals LLC
D380538-5g
3-[2-(Trifluoromethyl)phenyl]propionic acid
94022-99-8 97%
5g
$200 2024-05-24
abcr
AB228914-100 g
3-[2-(Trifluoromethyl)phenyl]propanoic acid; .
94022-99-8
100g
€482.70 2023-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T30600-25g
3-(2-(Trifluoromethyl)phenyl)propanoic acid
94022-99-8 98%
25g
¥469.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010048-25g
3-2-(Trifluoromethyl)phenylpropionic Acid
94022-99-8 97%
25g
¥208 2024-07-19
ChemScence
CS-M0242-25g
3-(2-(trifluoromethyl)phenyl)propanoic acid
94022-99-8
25g
$91.0 2022-04-26
abcr
AB228914-5 g
3-[2-(Trifluoromethyl)phenyl]propanoic acid; .
94022-99-8
5g
€90.80 2023-04-27
TRC
T791630-5g
3-​[2-​(Trifluoromethyl)​phenyl]​propionic Acid
94022-99-8
5g
$ 138.00 2023-09-05

3-2-(Trifluoromethyl)phenylpropionic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetic anhydride Catalysts: Palladium diacetate ,  Tris(2-methoxyphenyl)phosphine Solvents: Toluene ;  36 h, 80 °C
Riferimento
A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid
Liu, Wei ; Ren, Wenlong; Li, Jingfu; Shi, Yuan; Chang, Wenju; et al, Organic Letters, 2017, 19(7), 1748-1751

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 50 °C
Riferimento
Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids
Wang, Xinchao; Wang, Hang; Zhou, Chunlin; Yang, Lei; Fu, Lei; et al, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Metodo di produzione 3

Condizioni di reazione
Riferimento
Preparation of (phenylalkanoyl)guanidines with perfluoroalkyl groups as sodium-hydrogen antiporter inhibitors
, European Patent Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of 6-oxotetrahydropyridazines and related compounds as selective EP4 agonists
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 4 h, 50 - 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 4
Riferimento
Direct synthesis of 3-arylpropionic acids by tetraphosphine/palladium catalyzed Heck reactions of aryl halides with acrolein ethylene acetal
Lemhadri, Mhamed; Doucet, Henri; Santelli, Maurice, Tetrahedron, 2004, 60(50), 11533-11540

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Riferimento
Perfluoroalkyl group-bearing phenyl-substituted alkylcarboxylic acid guanidides, process for their preparation, their use as medicaments or diagnostics, and medicaments containing them.
, Germany, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium
Riferimento
Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes
Wu, Mingyue; Han, Zhaobin; Ni, Huanzhen; Wang, Nengzhong; Ding, Kuiling; et al, Chemical Science, 2022, 13(11), 3161-3168

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine ;  cooled
1.2 2.5 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Pyrimidinedione derivatives as monocarboxylate transporter inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer and autoimmune diseases
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Acetic anhydride ,  Phosphine, tris(4-ethenylfluorophenyl)-, homopolymer Solvents: Toluene ;  48 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Method for synthesizing phenylpropionic acid compound by catalyzing with heterogeneous palladium metal
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  15 h, rt
Riferimento
Preparation of 2-amino-2-(2-phenylethyl)propane-1,3-diol derivatives for the treatment and/or prevention of autoimmune diseases or allergic diseases
, World Intellectual Property Organization, , ,

3-2-(Trifluoromethyl)phenylpropionic Acid Raw materials

3-2-(Trifluoromethyl)phenylpropionic Acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94022-99-8)3-2-(Trifluoromethyl)phenylpropionic Acid
A844790
Purezza:99%
Quantità:100g
Prezzo ($):251.0